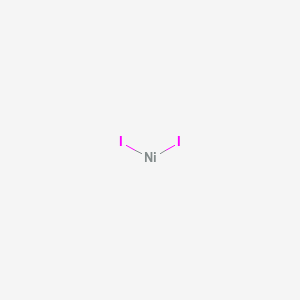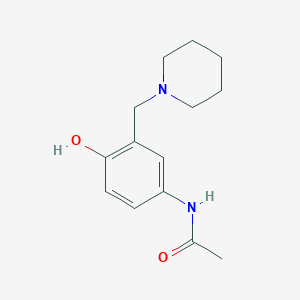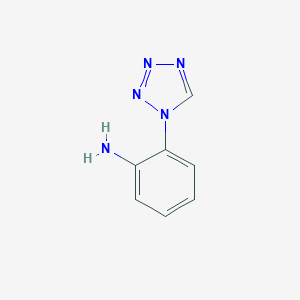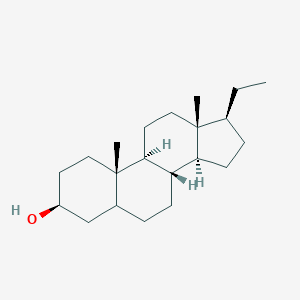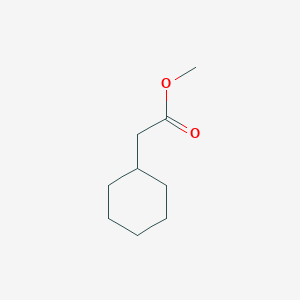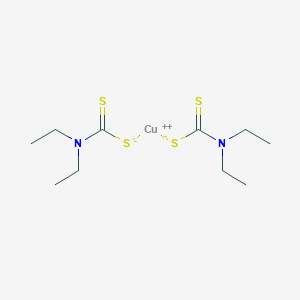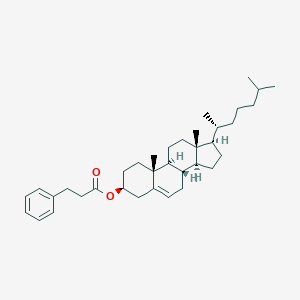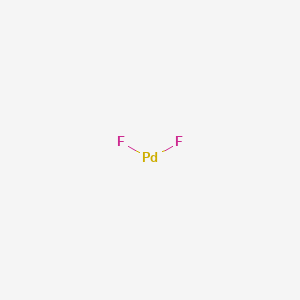
Palladium difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium difluoride, also known as palladium(II) fluoride, is a chemical compound composed of palladium and fluorine with the formula PdF₂. It appears as a pale violet crystalline solid and is hygroscopic. This compound is known for its unique properties, including its paramagnetic nature due to the presence of two unpaired electrons in the palladium atom .
准备方法
Palladium difluoride can be synthesized through several methods:
-
Refluxing Method: : One common method involves refluxing palladium(II,IV) fluoride (Pd[PdF₆]) with selenium tetrafluoride (SeF₄). The reaction proceeds as follows: [ \text{Pd[PdF₆]} + \text{SeF₄} \rightarrow 2\text{PdF₂} + \text{SeF₆} ] This method is effective in producing pure this compound .
-
Thermal Decomposition: : Another method involves the thermal decomposition of fluoselenonium hexafluopalladate(IV). This process requires careful control of temperature to ensure the complete decomposition of the precursor compound .
-
Reduction Method: : this compound can also be prepared by reducing palladium trifluoride with selenium tetrafluoride. This method is less commonly used but provides an alternative route for synthesis .
化学反应分析
Palladium difluoride undergoes various types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form higher oxidation state compounds, such as palladium tetrafluoride (PdF₄).
-
Reduction: : It can be reduced to form palladium metal or lower oxidation state compounds, such as palladium(II) chloride (PdCl₂).
-
Substitution: : this compound can participate in substitution reactions, where the fluoride ions are replaced by other ligands. For example, it can react with phosphine ligands to form palladium-phosphine complexes .
Common reagents used in these reactions include selenium tetrafluoride, phosphine ligands, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Palladium difluoride has several scientific research applications:
-
Chemistry: : It is used as a catalyst in various chemical reactions, including the synthesis of aryl fluorides. Palladium-catalyzed fluorination reactions are important for the preparation of pharmaceuticals and other organic compounds .
-
Biology and Medicine: : this compound is used in the development of imaging agents for positron emission tomography (PET) due to its ability to form stable complexes with radioactive isotopes .
-
Industry: : In the industrial sector, this compound is used in the production of infrared optical sensors and other electronic components. Its stability and reactivity make it suitable for applications where other palladium compounds may not be effective .
作用机制
The mechanism of action of palladium difluoride involves its ability to form stable complexes with various ligands. The palladium atom in PdF₂ has an electronic configuration that allows it to participate in a variety of catalytic cycles. For example, in palladium-catalyzed fluorination reactions, the palladium atom undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
相似化合物的比较
Palladium difluoride can be compared with other similar compounds, such as:
-
Nickel(II) fluoride (NiF₂): : Like this compound, nickel(II) fluoride adopts a rutile-type crystal structure and is paramagnetic due to the presence of unpaired electrons .
-
Platinum(II) fluoride (PtF₂): : Platinum(II) fluoride is another similar compound that shares some properties with this compound, including its use in catalytic reactions .
-
Palladium(II) chloride (PdCl₂): : Palladium(II) chloride is a commonly used palladium compound in catalysis. While it shares some reactivity with this compound, it differs in its ligand exchange properties and solubility .
This compound is unique due to its specific electronic configuration and its ability to form stable complexes with fluorine, making it particularly useful in fluorination reactions.
属性
CAS 编号 |
13444-96-7 |
|---|---|
分子式 |
F2Pd |
分子量 |
144.42 g/mol |
IUPAC 名称 |
palladium(2+);difluoride |
InChI |
InChI=1S/2FH.Pd/h2*1H;/q;;+2/p-2 |
InChI 键 |
BHZSLLSDZFAPFH-UHFFFAOYSA-L |
SMILES |
F[Pd]F |
规范 SMILES |
[F-].[F-].[Pd+2] |
| 13444-96-7 | |
产品来源 |
United States |
Q1: What is a notable reaction involving Palladium difluoride as a product?
A1: this compound can be synthesized through a unique reaction involving Xenon difluoride (XeF2) and Palladium(II) aryliodo complexes containing chelating diphosphine ligands. In this reaction, XeF2 facilitates the reductive elimination of iodoarene from the Palladium complex, resulting in the formation of this compound. [] This reaction is particularly noteworthy for its ability to even induce reductive elimination from highly fluorinated aryl groups like C6F5-I, highlighting the reactivity of XeF2. []
Q2: Are there methods to prepare this compound other than using Xenon difluoride?
A2: Yes, alternative methods for preparing this compound and its complex fluorides exist. One such method involves utilizing Selenium tetrafluoride (SeF4) as a solvent and reaction medium. [] While the specifics of this method are not detailed in the provided abstract, it points towards the possibility of preparing this compound without relying on XeF2.
Q3: Has the structure of this compound been investigated?
A3: Yes, the crystal structure of this compound has been studied and reported in the scientific literature. [] While the provided abstract does not detail the specific structural features, it confirms that structural characterization has been performed. This information is crucial for understanding the compound's reactivity and potential applications.
Q4: Are there studies investigating the magnetic properties of this compound?
A4: Research has been conducted on the magnetic behavior of this compound, particularly when in solid solutions with Palladium Zinc Fluoride (Pd1-xZnxF2). [] While the abstract does not disclose specific findings, it highlights the scientific interest in understanding the magnetic characteristics of this compound and its potential influence when combined with other compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


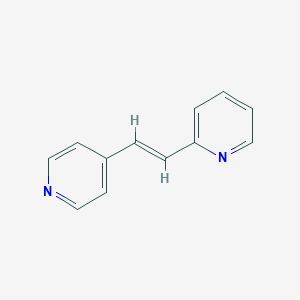
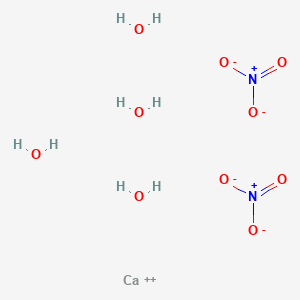
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
